![molecular formula C15H20N2O B4439762 N-cyclopentyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4439762.png)
N-cyclopentyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Description
Isoquinoline derivatives are of significant interest in organic chemistry due to their diverse biological activities and applications in drug development. The compound "N-cyclopentyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide" belongs to this family, where modifications on the isoquinoline nucleus can lead to various pharmacological properties.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves the Bischler-Napieralski reaction, Pictet-Spengler cyclization, or metal-catalyzed cross-coupling reactions. For instance, the synthesis of 2-propanol derivatives from similar tetrahydroisoquinoline carboxamides showcases the diversity of methods available for modifying the isoquinoline ring system (Aghekyan et al., 2015).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Advanced techniques such as X-ray crystallography and NMR spectroscopy are employed to elucidate their structure, providing insights into their conformational preferences and the impact of substitutions on the ring system.
Chemical Reactions and Properties
Isoquinoline derivatives undergo a range of chemical reactions, including cyclization, sulfonylation, and radical cyclization, highlighting their reactivity and versatility. These reactions allow for the introduction of various functional groups, significantly altering the chemical properties of the molecules (Liu et al., 2016).
properties
IUPAC Name |
N-cyclopentyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(16-14-7-3-4-8-14)17-10-9-12-5-1-2-6-13(12)11-17/h1-2,5-6,14H,3-4,7-11H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMXKAQEIBTJFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.